Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Catalog No.
S15867479
CAS No.
M.F
C12H18N2O2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

Product Name

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate

IUPAC Name

ethyl 4-ethyl-2-propan-2-ylpyrimidine-5-carboxylate

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C12H18N2O2/c1-5-10-9(12(15)16-6-2)7-13-11(14-10)8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

REKVVPBZBCTKII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)OCC)C(C)C

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is a pyrimidine derivative characterized by its ethyl and isopropyl substituents at specific positions on the pyrimidine ring. This compound exhibits structural features typical of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the carboxylate group enhances its reactivity and potential interactions in biological systems.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carbonyl derivatives.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, which may yield alcohol derivatives.
  • Substitution Reactions: Nucleophilic substitution can occur at the carboxylate or other electrophilic sites, allowing for the introduction of different substituents.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs.

Pyrimidine derivatives, including ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate, have been studied for various biological activities. These compounds often exhibit anti-inflammatory, antimicrobial, and antitumor properties. For instance, some pyrimidine derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in inflammation pathways, thus demonstrating potential as anti-inflammatory agents . Additionally, studies have indicated that certain structural modifications can enhance their potency against specific biological targets.

The synthesis of ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

  • Condensation Reactions: Starting with appropriate substituted pyrimidines and reacting them with ethyl acetoacetate or similar compounds in the presence of a base to form an intermediate.
  • Cyclization: The intermediate undergoes cyclization to yield the desired pyrimidine derivative.
  • Purification: The final product is purified through recrystallization or chromatographic techniques to ensure high purity and yield.

These methods may vary based on the desired scale of production and specific substituents on the pyrimidine ring.

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate has potential applications in:

  • Pharmaceuticals: As a building block for the synthesis of new drugs targeting inflammatory diseases or cancers.
  • Agriculture: As a potential agrochemical for pest control due to its biological activity.
  • Research: In studies investigating structure-activity relationships of pyrimidine derivatives.

Interaction studies involving ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate focus on its binding affinity and activity against various biological targets. These studies often utilize techniques such as molecular docking, enzyme inhibition assays, and cell-based assays to evaluate its effectiveness and mechanism of action. Preliminary data suggest that modifications in the structure can significantly affect its interaction with target proteins, enhancing its therapeutic potential.

Several compounds share structural similarities with ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate. Here are some notable examples:

Compound NameUnique Features
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-amino-pyrimidine-5-carboxylateContains a fluorophenyl group; exhibits anti-inflammatory properties.
Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylateFeatures a chloro substituent; known for nucleophilic substitution reactions.
Methyl 2-amino-thiazole-4-carboxylic acidExhibits antimicrobial activity; different heterocyclic structure .
Ethyl 5-bromopyrimidine-4-carboxylic acid esterKnown for regioselective synthesis; used in pharmacological applications .

Uniqueness

Ethyl 2-isopropyl-4-ethyl-5-pyrimidine carboxylate is unique due to its specific combination of ethyl and isopropyl groups at positions 2 and 4 on the pyrimidine ring. This configuration may provide distinct biological properties compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry. Its ability to undergo various chemical transformations also sets it apart as a versatile compound in synthetic organic chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

222.136827821 g/mol

Monoisotopic Mass

222.136827821 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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